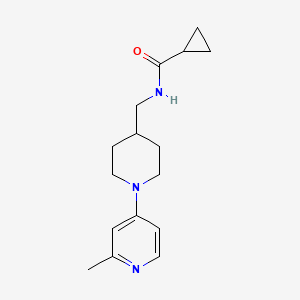

![molecular formula C16H13ClN2O2 B2753492 Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 193979-37-2](/img/structure/B2753492.png)

Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a biochemical used for proteomics research . It has a molecular formula of C16H13ClN2O2 and an average mass of 300.740 Da .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly . It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The negative potential region of the molecule is mainly distributed in the O atom of the ester group .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .科学的研究の応用

Synthesis and Biological Activities

- A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized using ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, showing significant anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Pharmacological Testing for Anti-inflammatory Activity

- Ethyl 2-benzamido-2-{6'-chloro-2'-(4''-chlorophenyl)imidazo[1,2-a]pyridin-3'-yl} acetate, derived from this compound, demonstrated selectivity for peripheral-type benzodiazepine receptors, indicating potential pharmacological applications (Schmitt et al., 1997).

Anti-inflammatory and Analgesic Properties

- 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides synthesized from this compound exhibited promising anti-inflammatory and analgesic properties, with one compound being particularly effective (Di Chiacchio et al., 1998).

Catalytic Activity in Oxidation Reactions

- This compound derivatives were effective catalysts for the oxidation of catechol to o-quinone, showcasing their utility in catalytic processes (Saddik et al., 2012).

作用機序

Target of Action

The primary target of Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is S. pneumoniae . This compound has been synthesized and screened for its anti-proliferative activity against this bacterium .

Mode of Action

The compound interacts with its target, S. pneumoniae, and exhibits anti-bacterial action

Biochemical Pathways

pneumoniae , it can be inferred that it interferes with the essential biochemical pathways of this bacterium, leading to its anti-proliferative effect.

Result of Action

The result of the compound’s action is the inhibition of the proliferation of S. pneumoniae . This anti-bacterial action is specific to S. pneumoniae, with no reported activity on other bacteria .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine analogues, including Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, have attracted significant interest due to their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Therefore, further exploration and development of these compounds could be a promising direction for future research .

特性

IUPAC Name |

ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-6-4-3-5-7-11)18-13-9-8-12(17)10-19(13)15/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIIKCZWUHINMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

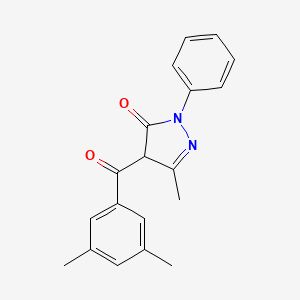

![Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate](/img/structure/B2753412.png)

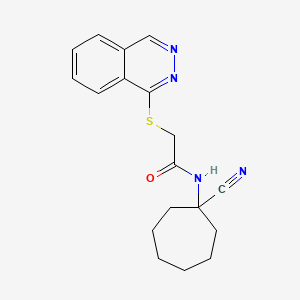

![rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2753419.png)

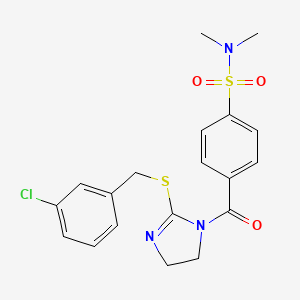

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2753420.png)

![4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753422.png)

![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2753423.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2753425.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2753428.png)

![3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2753429.png)

![1-(4-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2753430.png)

![N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2753432.png)